4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, multiple nitrile groups, and a pentylthio substituent
Preparation Methods
The synthesis of 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. The synthetic routes often start with the formation of the tetrahydropyridine ring, followed by the introduction of the nitrile groups and the pentylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The pentylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: This compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential biological activities may be due to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
- 4,4-Dimethyl-2-oxo-6-(methylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- 4,4-Dimethyl-2-oxo-6-(ethylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile These compounds share a similar core structure but differ in the substituents attached to the tetrahydropyridine ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and potential applications.
Properties
IUPAC Name |
4,4-dimethyl-2-oxo-6-pentylsulfanyl-1,3-dihydropyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-4-5-6-7-19-13-11(9-16)14(2,3)10(8-15)12(18)17-13/h10H,4-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKASOGCWJDADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(C(C(C(=O)N1)C#N)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.